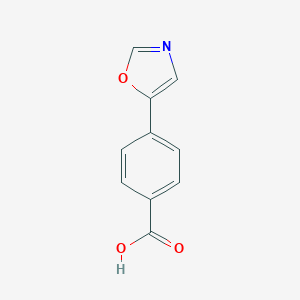

4-(1,3-Oxazol-5-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPBXFWYUHYSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380058 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250161-45-6 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(1,3-Oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of the oxazole and benzoic acid moieties offers a versatile scaffold for the synthesis of novel therapeutic agents. This document details two robust synthetic pathways: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each section includes detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms and workflows to facilitate practical application in a research and development setting.

Core Synthetic Pathways

Two principal and effective methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen approach offers a direct construction of the oxazole ring from an aldehyde precursor, while the Robinson-Gabriel method involves the cyclodehydration of an N-acylamino ketone intermediate.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This pathway is particularly advantageous for the synthesis of this compound due to the commercial availability of the starting material, 4-formylbenzoic acid. To circumvent potential side reactions involving the carboxylic acid functionality under the basic conditions of the reaction, a three-step sequence involving protection of the carboxylic acid as a methyl ester is employed. This sequence consists of:

-

Esterification: Protection of the carboxylic acid of 4-formylbenzoic acid as a methyl ester.

-

Oxazole Formation: The Van Leusen reaction between methyl 4-formylbenzoate and TosMIC to form the oxazole ring.

-

Hydrolysis: Deprotection of the methyl ester to yield the final this compound.

Quantitative Data Summary: Van Leusen Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 4-formylbenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | >95 |

| 2 | Oxazole Formation | Methyl 4-formylbenzoate, TosMIC, K₂CO₃ | Methanol | Reflux | 2-4 | 85-95 |

| 3 | Hydrolysis | Methyl 4-(1,3-oxazol-5-yl)benzoate, NaOH, H₂O/Methanol | Water/Methanol | Reflux | 2-3 | >90 |

Experimental Protocols: Van Leusen Synthesis

Step 1: Synthesis of Methyl 4-formylbenzoate

To a solution of 4-formylbenzoic acid (10.0 g, 66.6 mmol) in methanol (150 mL) in a round-bottom flask is added concentrated sulfuric acid (2 mL) dropwise. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-formylbenzoate as a white solid.

Step 2: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

In a round-bottom flask equipped with a reflux condenser, methyl 4-formylbenzoate (10.0 g, 60.9 mmol), tosylmethyl isocyanide (TosMIC) (13.1 g, 67.0 mmol), and potassium carbonate (16.8 g, 121.8 mmol) are suspended in methanol (200 mL). The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 3: Synthesis of this compound

Methyl 4-(1,3-oxazol-5-yl)benzoate (10.0 g, 49.2 mmol) is suspended in a mixture of methanol (100 mL) and 2 M aqueous sodium hydroxide (50 mL). The mixture is heated to reflux for 2-3 hours until the reaction is complete as indicated by TLC. The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath. The solution is then acidified to a pH of 3-4 by the dropwise addition of 2 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.[3][4]

Visualizations: Van Leusen Synthesis

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Caption: Experimental Workflow for the Van Leusen Synthesis.

Pathway 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis provides an alternative route to oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones.[5][6] For the synthesis of this compound, this pathway requires the preparation of the key intermediate, N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide. This precursor can be synthesized in two steps from 4-(2-bromoacetyl)benzoic acid:

-

Amination: Conversion of 4-(2-bromoacetyl)benzoic acid to 2-amino-1-(4-carboxyphenyl)ethanone.

-

N-Formylation: Formylation of the amino group to yield the 2-acylamino-ketone precursor.

-

Cyclodehydration: Ring closure of the precursor to form the oxazole ring.

Quantitative Data Summary: Robinson-Gabriel Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Amination | 4-(2-bromoacetyl)benzoic acid, Hexamethylenetetramine | Chloroform | Reflux | 3-5 | 70-80 (over two steps with hydrolysis) |

| 2 | N-Formylation | 2-amino-1-(4-carboxyphenyl)ethanone, Formic acid | Toluene | Reflux | 4-8 | 90-98 |

| 3 | Cyclodehydration | N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, POCI₃ or H₂SO₄ | Dioxane or neat | 80-100 | 2-4 | 60-75 |

Experimental Protocols: Robinson-Gabriel Synthesis

Step 1: Synthesis of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride

4-(2-Bromoacetyl)benzoic acid (10.0 g, 41.1 mmol) and hexamethylenetetramine (6.3 g, 45.2 mmol) are refluxed in chloroform (150 mL) for 4 hours. The resulting precipitate is filtered, washed with chloroform, and dried. This intermediate salt is then hydrolyzed by refluxing with a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL) for 2 hours. The reaction mixture is cooled, and the precipitated 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide

A mixture of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride (8.0 g, 37.1 mmol) and 85% formic acid (4.8 mL, ~111 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap for 4-8 hours.[7] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, which can be used in the next step with or without further purification.

Step 3: Synthesis of this compound

N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide (6.0 g, 28.9 mmol) is treated with phosphorus oxychloride (15 mL) and heated at 80-90°C for 2-3 hours. Alternatively, concentrated sulfuric acid can be used as the dehydrating agent. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure this compound.

Visualizations: Robinson-Gabriel Synthesis

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Caption: Experimental Workflow for the Robinson-Gabriel Synthesis.

Conclusion

This guide has detailed two effective and reliable protocols for the synthesis of this compound. The Van Leusen oxazole synthesis offers a direct and high-yielding route from a readily available aldehyde, albeit requiring a protection-deprotection sequence for the carboxylic acid. The Robinson-Gabriel synthesis provides a classic alternative, proceeding through a 2-acylamino-ketone intermediate. The choice of synthetic route will depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. The provided experimental details and visual aids are intended to support the successful implementation of these syntheses in a laboratory setting.

References

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

A Technical Guide to Novel Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of contemporary and innovative synthetic methodologies for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The document details prominent synthetic pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams of reaction mechanisms and workflows are included to facilitate a deeper understanding of the synthetic processes.

Van Leusen Oxazole Synthesis: A Prominent Route

The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds via a [3+2] cycloaddition mechanism and is particularly well-suited for the synthesis of 5-substituted oxazoles.[1] For the synthesis of this compound, the logical starting materials are 4-formylbenzoic acid and TosMIC.

The reaction is typically carried out in a protic solvent, such as methanol, in the presence of a base, most commonly potassium carbonate.[3] The base deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring.[2]

Proposed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Van Leusen oxazole synthesis.

Materials:

-

4-formylbenzoic acid

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonylmethyl isocyanide (1.0-1.2 eq).

-

To this mixture, add anhydrous potassium carbonate (2.0-2.5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and acidify to a pH of approximately 3-4 with 1 M HCl. This will protonate the carboxylate and precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the Van Leusen oxazole synthesis of various 5-substituted oxazoles. The yield for the synthesis of this compound is expected to be in a similar range, although specific optimization may be required.

| Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 2-4 | 85-95 |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 2-4 | 80-90 |

| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 3-5 | 82-92 |

| 4-Formylbenzoic acid | K₂CO₃ | Methanol | Reflux | 4-8 | (Estimated) 70-85 |

Signaling Pathway and Experimental Workflow

Alternative and Novel Synthetic Approaches

While the Van Leusen reaction is a cornerstone of oxazole synthesis, several other novel methods have emerged that offer potential advantages in terms of efficiency, substrate scope, and environmental impact.

One-Pot Synthesis using a Heterogeneous Copper Nanomagnetic Catalyst

Recent research has demonstrated the efficacy of a one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate using a heterogeneous copper nanomagnetic catalyst (CuFe₂O₄). This method is advantageous due to the use of water as a solvent, making it an environmentally friendly option. The catalyst can also be easily recovered and reused. While this method has not been specifically reported for the synthesis of this compound, it presents a promising "green" alternative to traditional methods.

[3+2]-Cycloaddition of Carboxylic Acids with Activated Isocyanides

A modern approach involves the [3+2]-cycloaddition reaction of carboxylic acids with activated methyl isocyanides, facilitated by a triflylpyridinium reagent. This method is notable for its broad substrate scope and scalability. The direct use of a carboxylic acid obviates the need to first convert it to an aldehyde, potentially shortening the synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved through the well-established Van Leusen oxazole synthesis using 4-formylbenzoic acid and TosMIC. This method offers a reliable and high-yielding pathway to the target molecule. Furthermore, emerging novel synthetic strategies, such as those employing heterogeneous copper catalysis and [3+2]-cycloaddition reactions, present promising avenues for more sustainable and efficient production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired environmental impact. This guide provides the necessary foundational knowledge for drug development professionals to make informed decisions in their synthetic endeavors.

References

Spectroscopic Data for 4-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Overview

An in-depth analysis of the spectroscopic characteristics of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, is presented in this technical guide. Due to the absence of publicly available, experimentally-derived spectroscopic data specifically for this compound, this document outlines the expected spectroscopic features based on the analysis of its constituent chemical moieties: a benzoic acid group and a 1,3-oxazole ring. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the probable spectral characteristics of this molecule.

While a definitive set of experimental data for this compound is not available in the public domain, this guide provides a predictive summary based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust starting point for the characterization and identification of this compound.

Predicted Spectroscopic Data

The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from the known spectral properties of the benzoic acid and 1,3-oxazole functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | -COOH |

| ~8.2 - 8.4 | Singlet | 1H | Oxazole C2 -H |

| ~8.1 - 8.3 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.8 - 8.0 | Singlet | 1H | Oxazole C4 -H |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic H (ortho to oxazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -C OOH |

| ~155 | Oxazole C 2 |

| ~152 | Oxazole C 5 |

| ~135 | Aromatic C (ipso to -COOH) |

| ~131 | Aromatic C H (ortho to -COOH) |

| ~129 | Aromatic C (ipso to oxazole) |

| ~126 | Aromatic C H (ortho to oxazole) |

| ~125 | Oxazole C 4 |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1580 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1500 | Medium | C=N stretch (Oxazole ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1050-1150 | Medium | C-O-C stretch (Oxazole ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 189.04 | [M]⁺ (Molecular Ion) |

| 172.04 | [M-OH]⁺ |

| 144.04 | [M-COOH]⁺ |

| 116.05 | [C₇H₄O]⁺ |

| 69.02 | [C₃H₃NO]⁺ (Oxazole fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine accurate mass and elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the presence of key substructures.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

Physical and chemical properties of 4-(1,3-Oxazol-5-yl)benzoic acid

Disclaimer: Publicly available, in-depth experimental data and biological studies for 4-(1,3-Oxazol-5-yl)benzoic acid are limited. This guide compiles the available information and presents representative methodologies and data based on closely related compounds. Further experimental validation is required for a complete and accurate profile.

Core Compound Identification and Properties

This compound is a heterocyclic compound incorporating both a benzoic acid and an oxazole moiety. These structural features are of interest in medicinal chemistry due to their presence in various pharmacologically active molecules.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 250161-45-6 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| SMILES | OC(=O)C1=CC=C(C=C1)C1=CN=CO1 | [1] |

| InChIKey | MCPBXFWYUHYSIZ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | |

| Predicted Mass Spectrometry | [M+H]⁺: 190.0499 m/z, [M-H]⁻: 188.0353 m/z |

Note: Predicted values are computationally derived and require experimental verification.

Experimental Data (Limited Availability)

Table 2: Experimental Data for Analogous Compounds

| Property | Compound | Value | Source(s) |

| Melting Point | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole | 215–217 °C | [3] |

| Solubility | Benzoic Acid in Water at 25°C | 3.5 g/L |

Synthesis and Purification Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a general and common route for synthesizing similar 2-substituted benzoxazoles involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid derivative. The following is a representative protocol that could be adapted for the synthesis of the title compound.

Representative Synthesis of a Benzoxazole Derivative

This protocol describes the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid and can be considered a potential starting point for the synthesis of this compound, with appropriate modifications of starting materials.

Reaction: Condensation and cyclodehydration of 2-aminophenol and isophthalic acid.

Materials:

-

2-aminophenol

-

Isophthalic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium bicarbonate solution

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 2-aminophenol and isophthalic acid in equimolar amounts.

-

Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.

-

Equip the flask with a magnetic stirrer and a condenser and heat the mixture to 180-200°C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 80-100°C and carefully pour it into ice-cold water with constant stirring to precipitate the crude product.

-

Neutralize the acidic solution with a 10% sodium bicarbonate solution to a pH of 7-8.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or the signaling pathways associated with this compound. However, the oxazole and benzoic acid moieties are present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a 1,3-oxazole ring have been reported to exhibit antimicrobial activity against Gram-positive bacterial strains.[3] Further research is needed to determine the specific biological profile of this compound.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are documented, the following diagrams illustrate generic workflows relevant to the research and development of such a compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Caption: A representative experimental workflow for the synthesis and purification of a benzoxazole derivative.

References

An In-Depth Technical Guide to 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and commercial suppliers of 4-(5-Oxazolyl)benzoic Acid, identified by CAS number 250161-45-6. This compound is primarily utilized for research and development purposes.[1][2][3]

Chemical and Physical Properties

4-(5-Oxazolyl)benzoic Acid, with the molecular formula C10H7NO3, is an off-white to yellow solid compound.[1] It is also referred to by its synonyms, including 4-(1,3-oxazol-5-yl)benzoic acid and 5-(4-carboxyphenyl)-1,3-oxazole.[4]

Table 1: Physicochemical Properties of CAS 250161-45-6

| Property | Value | Source(s) |

| CAS Number | 250161-45-6 | [4] |

| Molecular Formula | C10H7NO3 | [1][4] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Off-white to Yellow Solid | [1] |

| Purity | 97-98% | [5] |

| Boiling Point | 390.3°C at 760 mmHg | [6][7][8] |

| Flash Point | 189.8°C | [6][7][8] |

| Density | 1.32 g/cm³ | [8] |

| InChI Key | MCPBXFWYUHYSIZ-UHFFFAOYSA-N |

Safety and Handling

This substance is classified as hazardous and requires careful handling in a laboratory setting.

2.1. Hazard Identification The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if inhaled.[1] The European labeling in accordance with EC Directives uses the hazard symbol Xi, with risk phrases R 36/37/38.[2]

2.2. Precautionary Measures and Personal Protective Equipment (PPE) When handling this chemical, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust or fumes.[1] Keep the container tightly closed when not in use.[1]

2.3. First Aid Protocols In case of accidental exposure, the following first aid measures should be taken:

-

If on skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]

-

If swallowed: Wash out the mouth with water and seek medical aid.[2]

2.4. Storage and Disposal The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Dispose of the substance and its container in accordance with federal, state, and local regulations.[2] Avoid discharge into rivers and drains.[1]

Experimental Protocols

As this compound is intended for research and development purposes, specific experimental protocols are not publicly available. The following represents a general workflow for handling a solid chemical of this nature in a laboratory setting.

General Experimental Workflow for Handling Solid Chemicals

-

Preparation:

-

Weighing and Dispensing:

-

Use a clean spatula and weigh boat on a calibrated analytical balance.

-

Carefully transfer the desired amount of the solid chemical, avoiding the creation of dust.

-

Close the main container tightly immediately after dispensing.[1]

-

-

Solubilization (if required):

-

Add the solid to the chosen solvent in an appropriate flask.

-

Use sonication or stirring to aid dissolution as needed.

-

-

Reaction/Use:

-

Introduce the chemical to the experiment as per the specific research protocol.

-

-

Cleanup and Waste Disposal:

-

Clean all equipment thoroughly.

-

Dispose of contaminated materials and excess chemicals in a designated hazardous waste container.[2]

-

Suppliers

A number of chemical suppliers list 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6) in their catalogs. Availability and purity may vary.

Table 2: Commercial Suppliers of CAS 250161-45-6

| Supplier | Location | Notes |

| Key Organics Limited | United Kingdom | Provides Safety Data Sheet.[1] |

| Sigma-Aldrich | Global | Lists products from various brands like Ambeed, Inc. and ChemScene LLC. |

| Santa Cruz Biotechnology, Inc. | USA | |

| Hangzhou J&H Chemical Co., Ltd. | China | [9] |

| ABCR GmbH | Germany | [6] |

| Combi-Blocks | USA | [8] |

| AccelaChem | USA/China | For R&D use only.[5] |

| BLD Pharmatech | USA | [10] |

| LookChem | China | [2] |

| Ambeed | USA | [11] |

| Changzhou Wanyao Biotechnology Co., Ltd. | China | Offers custom synthesis. |

| GIHI CHEMICALS CO.,LIMITED | China | [12] |

References

- 1. keyorganics.net [keyorganics.net]

- 2. Benzoic acid,4-(5-oxazolyl)- MSDS CasNo.250161-45-6 [lookchem.com]

- 3. 250161-45-6|4-(5-噁唑基)苯甲酸|4-(5-Oxazolyl)benzoicAcid|-范德生物科技公司 [bio-fount.com]

- 4. 4-(Oxazol-5-yl)benzoic acid | CAS 250161-45-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 250161-45-6,4-(5-Oxazolyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. molbase.com [molbase.com]

- 7. molbase.com [molbase.com]

- 8. molbase.com [molbase.com]

- 9. This compound | CAS 250161-45-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. Oxazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 12. GIHI CHEMICALS CO.,LIMITED Product Catalog_Page231_ChemicalBook [chemicalbook.com]

Starting materials for 4-(1,3-Oxazol-5-yl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data for the key reaction, and includes visualizations of the reaction mechanism and experimental workflow to facilitate comprehension and implementation in a laboratory setting.

Pathway 1: Van Leusen Oxazole Synthesis

A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This pathway commences with the esterification of 4-formylbenzoic acid to protect the carboxylic acid functionality, followed by the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) to the aldehyde group to construct the oxazole ring. The synthesis culminates in the hydrolysis of the ester to yield the target compound, this compound.

Data Presentation

The following table summarizes the key transformations and representative quantitative data for the synthesis of this compound via the Van Leusen oxazole synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fischer Esterification | 4-Formylbenzoic acid | Ethanol, Sulfuric acid (catalytic) | Ethanol | Reflux | 4-6 | ~90-95 |

| 2 | Van Leusen Oxazole Synthesis | Ethyl 4-formylbenzoate | TosMIC, K₂CO₃ | Methanol | Reflux | 4-6 | ~70-85 |

| 3 | Ester Hydrolysis | Ethyl 4-(1,3-oxazol-5-yl)benzoate | Sodium hydroxide, Hydrochloric acid | Water/Ethanol | Reflux | 2-4 | >90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-formylbenzoate

-

Procedure: To a solution of 4-formylbenzoic acid (1 equivalent) in absolute ethanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-formylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(1,3-oxazol-5-yl)benzoate

-

Procedure: In a round-bottom flask, ethyl 4-formylbenzoate (1 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1-1.2 equivalents) are dissolved in methanol (10-15 volumes).[3]

-

To this solution, anhydrous potassium carbonate (2 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 4-(1,3-oxazol-5-yl)benzoate.

Step 3: Synthesis of this compound

-

Procedure: Ethyl 4-(1,3-oxazol-5-yl)benzoate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).[4]

-

The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Caption: Experimental Workflow for the Synthesis of this compound.

References

A Guide to the Crystal Structure Analysis of 4-(1,3-Oxazol-5-yl)benzoic Acid

Disclaimer: As of this writing, the specific crystal structure of 4-(1,3-Oxazol-5-yl)benzoic acid is not publicly available. This technical guide therefore serves as a comprehensive overview of the standard methodologies and best practices that would be employed for its synthesis, crystallization, and subsequent crystal structure determination and analysis. It is designed for researchers, scientists, and professionals in drug development.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is critical for structure-based drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating this atomic-level detail.[1][2]

This whitepaper outlines the complete workflow for the crystal structure analysis of this compound (C₁₀H₇NO₃), a small organic molecule containing both a benzoic acid and an oxazole moiety.[3][4] Compounds featuring these scaffolds are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] This guide will detail the experimental protocols, data analysis, and potential biological context for this target compound.

Synthesis and Crystallization

The first and often most challenging step in a crystal structure determination is obtaining high-quality single crystals.[1][10] This requires a pure sample of the compound, which must first be synthesized and then subjected to various crystallization conditions.

Synthesis Protocol

A plausible synthetic route to this compound involves the Robinson-Gabriel cyclization or a related method. A common approach for synthesizing 2,5-disubstituted oxazoles involves the reaction of an α-bromo ketone with an amide.[11]

Hypothetical Synthesis of this compound:

-

Amide Formation: 4-Formylbenzoic acid is reacted with a suitable aminating agent and then oxidized to form 4-(aminocarbonyl)benzoic acid.

-

Halogenation: The methyl group of a suitable precursor, such as 4-acetylbenzoic acid, is halogenated to yield an α-haloketone.

-

Cyclization: The α-haloketone is reacted with an amide (e.g., formamide) under dehydrating conditions to form the oxazole ring.

-

Purification: The final product is purified using column chromatography or recrystallization to achieve the high purity (>98%) required for crystallization.

Experimental Protocol for Crystallization

Growing diffraction-quality single crystals is a process of methodical screening of solvents and conditions.[10] Vapor diffusion is a highly effective method for small molecules.[10][12]

Protocol for Vapor Diffusion Crystallization:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., dimethylformamide, methanol, or ethyl acetate). This solution is placed in a small, open vial.

-

Apparatus Setup: Place the small vial inside a larger, sealable jar or beaker. Add 2-5 mL of a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether, or toluene) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Diffusion and Growth: Seal the outer jar tightly. The anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial. This gradually decreases the solubility of the compound, promoting slow nucleation and crystal growth over several days to weeks.[10][12]

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution with a loop and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD analysis is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2][13]

Experimental Workflow

The overall process from a mounted crystal to a refined structure follows a well-defined workflow.

References

- 1. sptlabtech.com [sptlabtech.com]

- 2. excillum.com [excillum.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 250161-45-6 [matrix-fine-chemicals.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. creative-biostructure.com [creative-biostructure.com]

The Therapeutic Potential of Oxazole-Containing Benzoic Acids: A Technical Guide

Introduction

Oxazole-containing benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have garnered significant interest within the drug discovery and development community. The unique structural features of the oxazole ring, combined with the acidic functionality of the benzoic acid moiety, contribute to their ability to interact with a variety of biological targets, leading to promising therapeutic effects. This technical guide provides an in-depth overview of the potential biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Key Biological Activities

Oxazole-benzoic acid derivatives have been extensively investigated for their potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of signaling pathways and disruption of microtubule dynamics.

-

Antimicrobial Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Agents: Primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).

-

Antidiabetic Agents: By targeting enzymes and receptors involved in glucose metabolism.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various oxazole-containing benzoic acid derivatives, showcasing their potency in different biological assays.

Table 1: Anticancer Activity of Oxazole-Benzoic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| OB-AC-01 | MCF-7 (Breast) | MTT | 5.68 | [1] |

| OB-AC-02 | HT-29 (Colon) | MTT | 10.21 | [1] |

| OB-AC-03 | Hep-2 (Laryngeal) | MTT | 60.2 | [2] |

| OB-AC-04 | SNB-75 (CNS) | NCI-60 | 35.49 (%GI) | [3] |

| OB-AC-05 | HeLa (Cervical) | MTT | 22.9 (µg/ml) | [4] |

IC50: Half-maximal inhibitory concentration; %GI: Percent Growth Inhibition

Table 2: Antimicrobial Activity of Oxazole-Benzoic Acid Derivatives

| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| OB-AM-01 | Staphylococcus aureus | Broth Dilution | 125 | [5] |

| OB-AM-02 | Bacillus subtilis | Broth Dilution | 125 | [5] |

| OB-AM-03 | Escherichia coli | Bro-th Dilution | 28.1 | [6] |

| OB-AM-04 | Candida albicans | Broth Dilution | 14 | [6] |

| OB-AM-05 | E. coli O157 | Broth Dilution | 1000 | [7] |

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Oxazole-Benzoic Acid Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| OB-AI-01 | IL-6 Production | ELISA | 10.14 | [8] |

| OB-AI-02 | IL-6 Production | ELISA | 5.43 | [8] |

| OB-AI-03 | IL-6 Production | ELISA | 5.09 | [8] |

| OB-AI-04 | COX-2 | In vitro | - | [9] |

IC50: Half-maximal inhibitory concentration

Table 4: Antidiabetic Activity of Oxazole-Benzoic Acid Derivatives

| Compound ID | Target/Assay | Activity | Value | Reference |

| OB-AD-01 | DPP-IV Inhibition | In vitro | IC50 = 0.18 µM | [10] |

| OB-AD-02 | PPARα/γ Agonist | In vitro | EC50 = 0.0015 µM | [10] |

| OB-AD-03 | Antiglycation | In vitro | IC50 = 160.2 µM | [11] |

| OB-AD-04 | α-glucosidase inhibition | In vitro | - | [12] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole-benzoic acid derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[16][17][18]

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the oxazole-benzoic acid derivative solution at different concentrations into the wells. Include a solvent control and a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[19][20][21]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.

-

Reaction Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the oxazole-benzoic acid derivatives at various concentrations to the inhibitor wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a set period.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by oxazole-containing benzoic acids and a general experimental workflow.

Oxazole-containing benzoic acids are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial infections, inflammation, and diabetes warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their efficacy and selectivity, ultimately paving the way for their clinical translation.

References

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues | Scilit [scilit.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. hereditybio.in [hereditybio.in]

- 17. botanyjournals.com [botanyjournals.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. assaygenie.com [assaygenie.com]

In Silico Modeling of 4-(1,3-Oxazol-5-yl)benzoic Acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound with therapeutic potential. Given the diverse biological activities associated with both oxazole and benzoic acid scaffolds, this document outlines detailed methodologies for investigating the interactions of this compound with three representative and plausible biological targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and Staphylococcus aureus DNA Gyrase Subunit B. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to computational analysis, from target selection and preparation to molecular docking, molecular dynamics simulations, and data interpretation. The protocols described herein are based on established computational chemistry techniques and provide a foundation for the virtual screening and rational design of novel therapeutics based on the this compound scaffold.

Introduction

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. The unique structural and electronic properties of scaffolds like oxazole and benzoic acid contribute to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. The compound this compound integrates these two important pharmacophores, suggesting a potential for multifaceted biological activity.

In silico modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into binding affinities, interaction modes, and the dynamic behavior of ligand-protein complexes. This knowledge is crucial for lead optimization and the rational design of more potent and selective drug candidates.

This guide presents a hypothetical yet detailed exploration of the in silico modeling of this compound against three clinically relevant protein targets, selected based on the known activities of related compounds:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Many benzoic acid derivatives exhibit anti-inflammatory properties through COX inhibition.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often implicated in cancer progression. Various heterocyclic compounds, including those with oxazole moieties, have been investigated as kinase inhibitors.

-

Staphylococcus aureus DNA Gyrase Subunit B: An essential bacterial enzyme and a validated target for antibiotics. Both oxazole and benzoic acid derivatives have demonstrated antimicrobial potential.

The subsequent sections of this guide will provide detailed experimental protocols, illustrative quantitative data, and visualizations to facilitate a comprehensive understanding of the in silico analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 250161-45-6 |

| SMILES | O=C(O)c1ccc(cc1)c2cnco2 |

| Predicted LogP | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

In Silico Interaction Analysis

This section details the methodologies for investigating the interaction of this compound with the selected protein targets. The following protocols are provided as a guide for conducting molecular docking and molecular dynamics simulations.

Target Selection and Preparation

The crystal structures of the selected protein targets can be obtained from the Protein Data Bank (PDB).

-

COX-2: PDB ID: 5KIR

-

EGFR Kinase: PDB ID: 1M17

-

S. aureus DNA Gyrase Subunit B: PDB ID: 1KZN

Protein Preparation Protocol:

-

Water and Heteroatom Removal: All water molecules and non-essential heteroatoms were removed from the PDB structures.

-

Hydrogen Addition: Polar hydrogen atoms were added to the protein structures.

-

Charge Assignment: Gasteiger charges were assigned to all atoms.

-

Energy Minimization: The protein structures were subjected to energy minimization using the steepest descent algorithm to relieve any steric clashes.

Ligand Preparation

The 3D structure of this compound was generated and optimized.

Ligand Preparation Protocol:

-

2D to 3D Conversion: The 2D structure of the ligand was converted to a 3D structure.

-

Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field.

-

Charge Assignment: Gasteiger charges were assigned to the ligand atoms.

Molecular Docking

Molecular docking was performed to predict the binding mode and affinity of this compound within the active sites of the target proteins.

Molecular Docking Protocol:

-

Grid Box Generation: A grid box was defined around the active site of each protein, centered on the co-crystallized ligand where available.

-

COX-2 (5KIR): Centered on the celecoxib binding site.

-

EGFR Kinase (1M17): Centered on the erlotinib binding site.

-

S. aureus DNA Gyrase B (1KZN): Centered on the clorobiocin binding site.

-

-

Docking Algorithm: The Lamarckian Genetic Algorithm was employed for docking calculations.

-

Pose Selection: The docking pose with the lowest binding energy was selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were conducted to assess the stability of the ligand-protein complexes and to analyze their dynamic behavior.

MD Simulation Protocol:

-

System Solvation: The docked complexes were solvated in a cubic box of TIP3P water molecules.

-

Ionization: Counter-ions were added to neutralize the system.

-

Minimization: The solvated systems were subjected to energy minimization.

-

Equilibration: The systems were gradually heated to 300 K and equilibrated under NVT and NPT ensembles.

-

Production Run: A 100 ns production MD simulation was performed for each system.

-

Trajectory Analysis: The trajectories were analyzed for RMSD, RMSF, and hydrogen bond interactions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the interaction of this compound and related derivatives with the selected targets. This data is for illustrative purposes to demonstrate how such results would be presented.

Table 1: Predicted Binding Affinities and Interaction Data

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-2 | 5KIR | -8.5 | Arg513, Tyr385, Ser530 |

| EGFR Kinase | 1M17 | -7.9 | Met793, Leu718, Gly796 |

| S. aureus DNA Gyrase B | 1KZN | -9.2 | Asp73, Asn46, Ile78 |

Table 2: Comparative IC50 Values of Representative Inhibitors

| Compound Scaffold | Target | Reported IC50 (µM) |

| Oxadiazole Derivative | COX-2 | 0.05 - 0.14[1] |

| Benzoic Acid Derivative | EGFR Kinase | 15.6 - 18.7[2] |

| Novobiocin (Aminocoumarin) | S. aureus DNA Gyrase | ~0.006[3] |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with plausible biological targets. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for predicting binding affinities and understanding the molecular basis of interaction. The illustrative data and visualizations serve to contextualize the potential outcomes of such computational studies.

While the analyses presented here are based on a hypothetical application to selected targets, the principles and protocols are broadly applicable to the study of other ligand-protein interactions. The continued application of in silico modeling will undoubtedly accelerate the discovery and development of novel therapeutic agents, and compounds such as this compound, with their promising structural motifs, represent a rich area for future investigation. Further experimental validation is necessary to confirm the computational predictions and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic acid in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Application Note: Target Deconvolution using a Clickable 4-(1,3-Oxazol-5-yl)benzoic acid Analog

While this compound is available as a specialty chemical for proteomics research, its direct applications in target identification are not yet extensively documented in peer-reviewed literature. However, its structure represents a valuable scaffold for the development of chemical probes to investigate protein-small molecule interactions. This document outlines a hypothetical, yet robust, application of a modified version of this compound for identifying its protein targets in a cellular context using a chemical proteomics approach.

The core strategy involves synthesizing a "clickable" analog of the parent compound by incorporating a bioorthogonal handle, such as a terminal alkyne. This modification allows for the covalent attachment of a reporter tag (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly known as "click chemistry"[1]. The biotin tag then enables the enrichment of probe-bound proteins from a complex cellular lysate for subsequent identification and quantification by mass spectrometry.

This approach, often referred to as compound-centric chemical proteomics, is instrumental in drug discovery for target identification and validation, as well as for identifying off-target effects that may contribute to a compound's toxicity or side effects[2][3]. The following sections provide detailed protocols for the synthesis of a hypothetical probe, its application in a quantitative proteomics workflow using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and the subsequent data analysis to identify specific protein targets.

Hypothetical Signaling Pathway Investigation

For the purpose of this protocol, we will hypothesize that this compound interacts with and modulates a key kinase in the hypothetical "Growth Factor Survival Pathway." The goal of the described experiment is to identify this kinase and other potential binding partners.

Experimental Workflow Overview

The overall workflow for target identification using the clickable probe is depicted below. It involves treating SILAC-labeled cells with the probe, lysing the cells, performing a click reaction to attach biotin, enriching the biotinylated proteins, and finally, analyzing the proteins by mass spectrometry.

Quantitative Data Summary

Following LC-MS/MS analysis and data processing, candidate target proteins are identified based on their high SILAC ratio (Heavy/Light), indicating specific enrichment in the probe-treated sample compared to the vehicle control. The table below presents hypothetical data from such an experiment.

Table 1: Hypothetical Quantitative Proteomics Data for Target Identification

| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) |

| P00533 | EGFR | Epidermal growth factor receptor | 1.2 | 0.5 |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 1.5 | 0.8 |

| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 15.8 | 4.2 |

| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | 2.1 | 1.1 |

| Q02750 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.8 | 0.9 |

| P42345 | GSK3B | Glycogen synthase kinase-3 beta | 12.3 | 3.8 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.3 | 0.6 |

| Q9Y243 | WEE1 | WEE1 G2 checkpoint kinase | 1.1 | 0.4 |

Proteins with high SILAC ratios and high statistical significance (e.g., MAPK1 and GSK3B) are considered high-confidence candidate targets of the chemical probe.

Experimental Protocols

Protocol 1: Synthesis of a Clickable Alkyne-Probe Analog

This protocol describes a conceptual synthesis of an alkyne-modified probe from this compound. The benzoic acid's carboxylic group is a convenient point for modification via an amide bond formation with an alkyne-containing amine.

-

Activation of Carboxylic Acid: Dissolve 1 equivalent of this compound in anhydrous dimethylformamide (DMF). Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution. Stir at room temperature for 4 hours to form the NHS-ester.

-

Amide Coupling: In a separate flask, dissolve 1.2 equivalents of propargylamine in DMF. Slowly add the activated NHS-ester solution from step 1 to the propargylamine solution. Add 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product using column chromatography (silica gel) to obtain the final alkyne-probe, N-prop-2-yn-1-yl-4-(1,3-oxazol-5-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: SILAC Labeling and Probe Treatment

This protocol uses a "heavy" labeled experimental sample and a "light" labeled control sample for accurate relative quantification.[4][5][6][7]

-

Cell Culture: Culture two populations of a human cell line (e.g., HeLa) in DMEM specifically designed for SILAC.

-

Light Medium: Supplement with normal L-arginine and L-lysine.

-

Heavy Medium: Supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

-

-

Metabolic Labeling: Grow the cells for at least six doublings to ensure >97% incorporation of the heavy amino acids.[7]

-

Probe Treatment:

-

Seed the "heavy" and "light" labeled cells in separate plates and grow to 80% confluency.

-

Treat the "heavy" cells with the alkyne-probe (e.g., at a final concentration of 10 µM) for 2-4 hours.

-

Treat the "light" cells with an equivalent volume of the vehicle (e.g., DMSO) as a negative control.

-

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping into PBS and pellet them by centrifugation.

Protocol 3: Cell Lysis and Click Chemistry

This protocol details the preparation of the cell lysate and the bioorthogonal ligation of a biotin tag to the alkyne-probe.[1][8]

-

Lysis: Resuspend the "heavy" and "light" cell pellets separately in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Lyse the cells by sonication on ice.

-

Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatants using a BCA assay.

-

Combine Proteomes: Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 1 mg of each).

-

Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. For a 1 mL final reaction volume, add the following in order:

-

The combined protein lysate (adjust volume with PBS to ~850 µL).

-

Biotin-Azide (100 µM final concentration).

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

-

Copper(II) sulfate (CuSO₄) (1 mM final concentration).

-

-

Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

Protocol 4: Enrichment and On-Bead Digestion

This protocol describes the capture of probe-labeled proteins and their preparation for mass spectrometry analysis.[9][10][11]

-

Bead Preparation: Use high-capacity streptavidin magnetic beads. Wash the beads twice with lysis buffer.

-

Enrichment: Add the washed streptavidin beads to the lysate from the click reaction. Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially to remove non-specific binders:

-

Twice with 1% SDS in PBS.

-

Twice with 8 M urea in 50 mM ammonium bicarbonate.

-

Twice with 50 mM ammonium bicarbonate.

-

-

Reduction and Alkylation:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

-

-

On-Bead Digestion:

-

Wash the beads twice with 50 mM ammonium bicarbonate.

-

Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate containing sequencing-grade trypsin (1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of 0.1% formic acid and combine the supernatants.

-

Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip. Dry the peptides in a vacuum centrifuge.

Protocol 5: LC-MS/MS and Data Analysis

-

LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition mode.

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package capable of SILAC-based quantification, such as MaxQuant.[12]

-

Search the data against a human protein database (e.g., UniProt/Swiss-Prot). Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and the "heavy" labels on arginine and lysine as variable modifications.

-

Identify proteins that are significantly enriched in the "heavy" channel (high H/L ratio). Perform statistical analysis (e.g., t-test) to determine the significance of the enrichment for each identified protein.

-

Filter the results to identify high-confidence targets based on a high SILAC ratio (e.g., >3) and a low p-value (e.g., <0.05).

-

Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and biological processes.

-

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Enrichment and Sample Cleanup [promega.sg]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)benzoic acid is a versatile heterocyclic building block in medicinal chemistry, combining the structural features of a benzoic acid and an oxazole ring. This unique combination offers a scaffold for the development of novel therapeutic agents across various disease areas. The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a known pharmacophore present in numerous natural products and synthetic bioactive molecules, contributing to metabolic stability and providing key interaction points with biological targets. The benzoic acid group offers a handle for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.

This document provides detailed application notes and protocols for utilizing this compound in the discovery of inhibitors for several key enzymatic targets implicated in metabolic diseases and their complications. These targets include Protein Tyrosine Phosphatase 1B (PTP1B), Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, Aldose Reductase, and the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Physicochemical Properties

| Property | Value |

| CAS Number | 250161-45-6 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(O)c1ccc(cc1)c2oc=n_2_ |